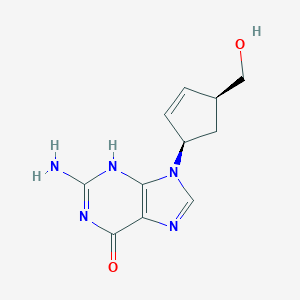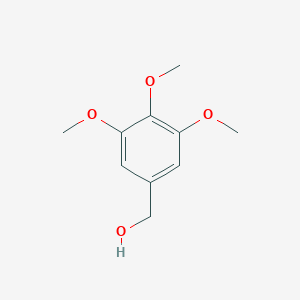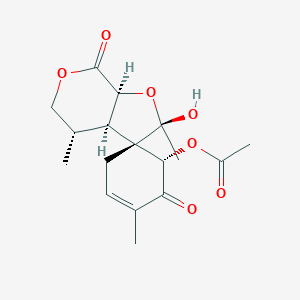
O-Acetylcyclocalopin A
描述
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is a complex organic compound with a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and acetate groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The dioxospiro moiety can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.
科学研究应用
Chemistry
In chemistry, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
相似化合物的比较
Similar Compounds
- (3aR,4R,7S,7aS)-3a,7a-dimethylhexahydro-4,7-epoxy-2-benzofuran-1,3-dione
- (3AR,4S,7R,7AS)-4,7-亚甲基-1H-异吲哚-1,3(2H)-二酮
Uniqueness
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
属性
IUPAC Name |
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-CNORLRFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?
A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].
Q2: Besides this compound, what other related compounds have been identified in Boletus calopus?
A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with this compound being one of them [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


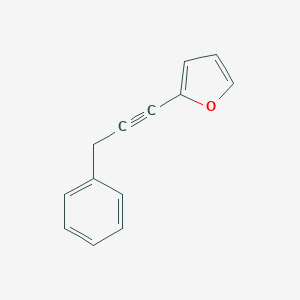
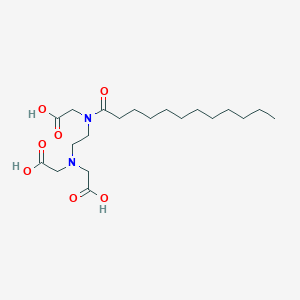
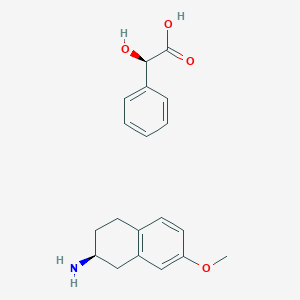
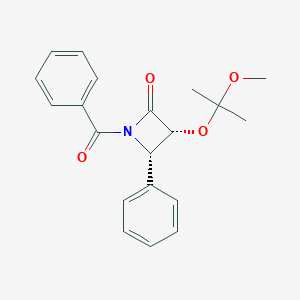
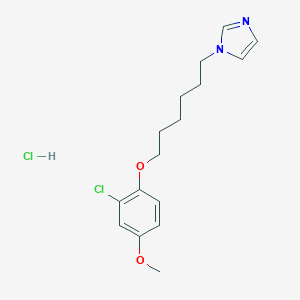
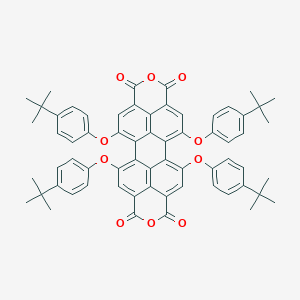
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
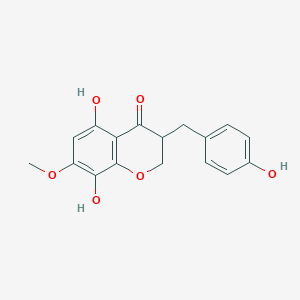
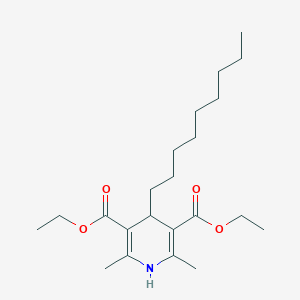
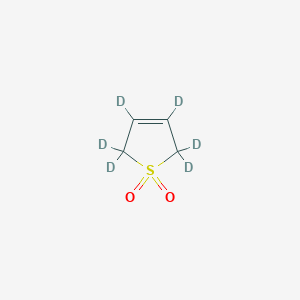
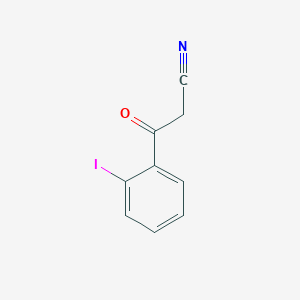
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
